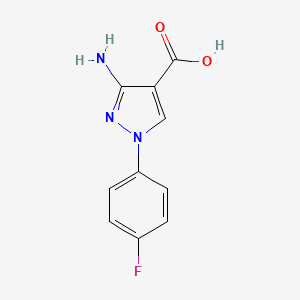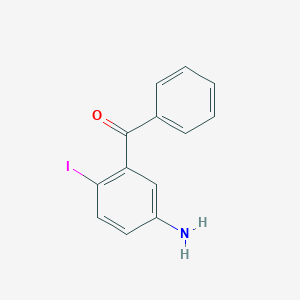
(5-Amino-2-iodophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-iodophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H10INO It is characterized by the presence of an amino group, an iodine atom, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-iodophenyl)(phenyl)methanone typically involves the reaction of 2-iodoaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-iodophenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(5-Amino-2-iodophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-Amino-2-iodophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-5-iodophenyl)(phenyl)methanone: Similar structure but with different positioning of the amino and iodine groups.
(2-Amino-5-bromophenyl)(phenyl)methanone: Bromine atom instead of iodine.
(2-Amino-5-chlorophenyl)(phenyl)methanone: Chlorine atom instead of iodine.
Uniqueness
(5-Amino-2-iodophenyl)(phenyl)methanone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The positioning of the amino group also influences its interaction with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H10INO |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
(5-amino-2-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10INO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
ODDDTXUJTJJRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
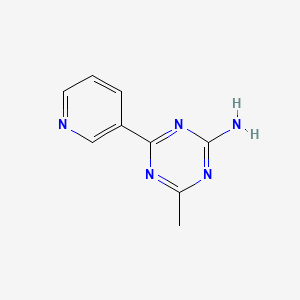
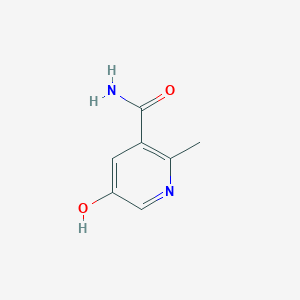
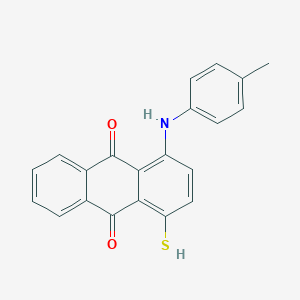
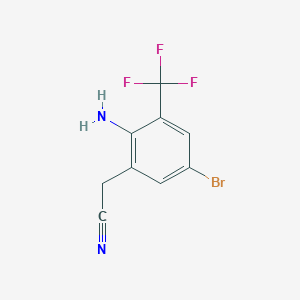
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
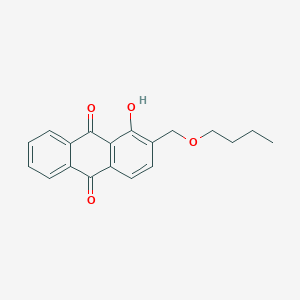
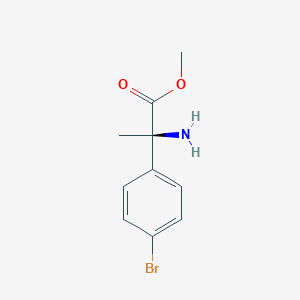
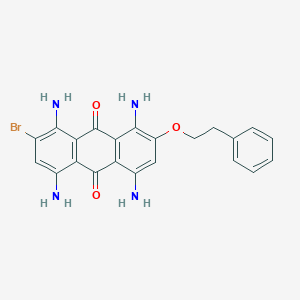
![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
